
methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Approaches
Studies have focused on the synthesis of related compounds, highlighting methodologies that could be applicable to methyl 4-methoxy-3-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)benzoate. For example, the synthesis of 4-Aryl-2-sulfenyl-2H-1-benzothiopyran derivatives via cyclization processes reveals techniques that could be adapted for constructing similar complex molecules (Kobayashi et al., 2006).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of related compounds, such as the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, provides insights into how substituents like methoxy groups influence quantum yields and excited-state dynamics. These studies offer foundational knowledge for understanding the behavior of complex benzoate derivatives under various conditions (Kim et al., 2021).
Environmental and Biological Interactions
Biodegradation and Environmental Impact
Research on the interactions of related substrates with enzyme systems, like the 4-methoxybenzoate O-demethylating system from Pseudomonas putida, highlights the potential environmental fate and biodegradation pathways of complex benzoates. Understanding these mechanisms is crucial for assessing the environmental impact of chemical compounds and their derivatives (Bernhardt et al., 1973).
Photodynamic Therapy Applications
The development of new compounds with high singlet oxygen quantum yields, such as the synthesis of zinc phthalocyanine derivatives, underscores the potential therapeutic applications of complex benzoates in photodynamic therapy. These compounds' ability to generate reactive oxygen species upon light activation makes them candidates for cancer treatment and other medical applications (Pişkin et al., 2020).
Advanced Materials and Catalysis
Polymerization Processes
Investigations into nitroxide-mediated photopolymerization processes using compounds with specific functional groups provide insights into the synthesis and development of new polymeric materials. Such studies indicate the potential of complex benzoates in initiating or modulating polymerization reactions, which are pivotal in creating advanced materials with tailored properties (Guillaneuf et al., 2010).
Catalysis and Chemical Transformations
The catalytic reduction of benzoic acid derivatives on metal oxides, exemplified by studies on yttrium oxide, provides valuable information on the reactivity and potential catalytic applications of this compound and related compounds. Such reactions are fundamental in organic synthesis and industrial chemical processes (King & Strojny, 1982).
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[(4-methoxythian-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6S2/c1-21-13-5-4-12(15(18)22-2)10-14(13)25(19,20)17-11-16(23-3)6-8-24-9-7-16/h4-5,10,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKDERTUKAYROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2670954.png)
![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2670956.png)
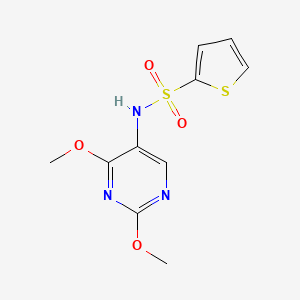
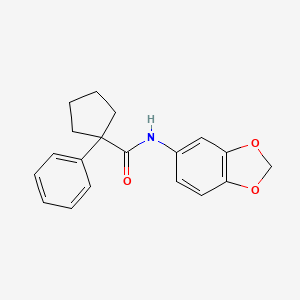
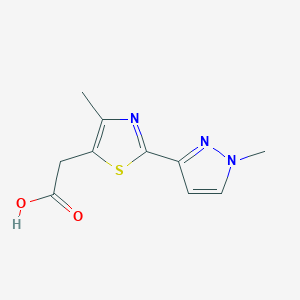

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)
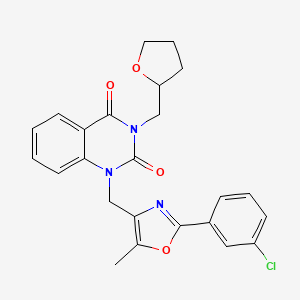
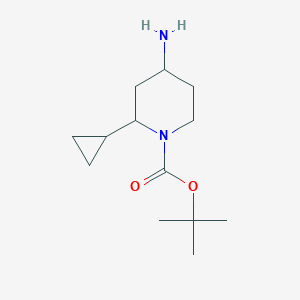
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

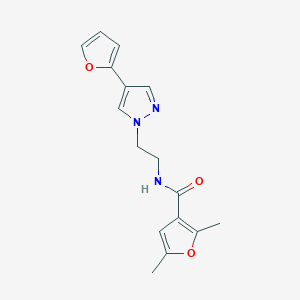
![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)
![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)